

An In-depth Technical Guide to the Physicochemical Properties of Chitotetraose Tetradecaacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chitotetraose Tetradecaacetate

Cat. No.: B1140764

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Chitotetraose Tetradecaacetate**, a fully acetylated derivative of chitotetraose. This document details its chemical identity, physical characteristics, and provides standardized protocols for its synthesis, purification, and analysis. The information herein is intended to support research and development activities in the fields of glycobiology, pharmacology, and materials science.

Core Physicochemical Properties

Chitotetraose Tetradecaacetate is a derivative of chitotetraose where all free amine and hydroxyl groups are acetylated. This extensive acetylation significantly alters its physical and chemical properties compared to its unacetylated or partially acetylated counterparts, most notably increasing its solubility in organic solvents.

Quantitative Data Summary

The following table summarizes the key physicochemical data for **Chitotetraose Tetradecaacetate**.

Property	Value	Reference
CAS Number	117399-51-6	Internal Data
Molecular Formula	C ₅₂ H ₇₄ N ₄ O ₃₁	Internal Data
Molecular Weight	1251.15 g/mol	Internal Data
Physical Form	Powder	[1]
Melting Point	>203°C (decomposition)	[2]
Solubility	Soluble in chloroform and methanol. Slightly soluble in DMSO. Very slightly soluble in heated and sonicated methanol.	[2][3]
Storage Temperature	-20°C	[2]

Experimental Protocols

This section outlines the methodologies for the synthesis, purification, and analysis of **Chitotetraose Tetradecaacetate**.

Synthesis: Peracetylation of Chitotetraose

The synthesis of **Chitotetraose Tetradecaacetate** is achieved through the peracetylation of chitotetraose. A standard and effective method involves the use of acetic anhydride in the presence of pyridine.[4][5]

Materials:

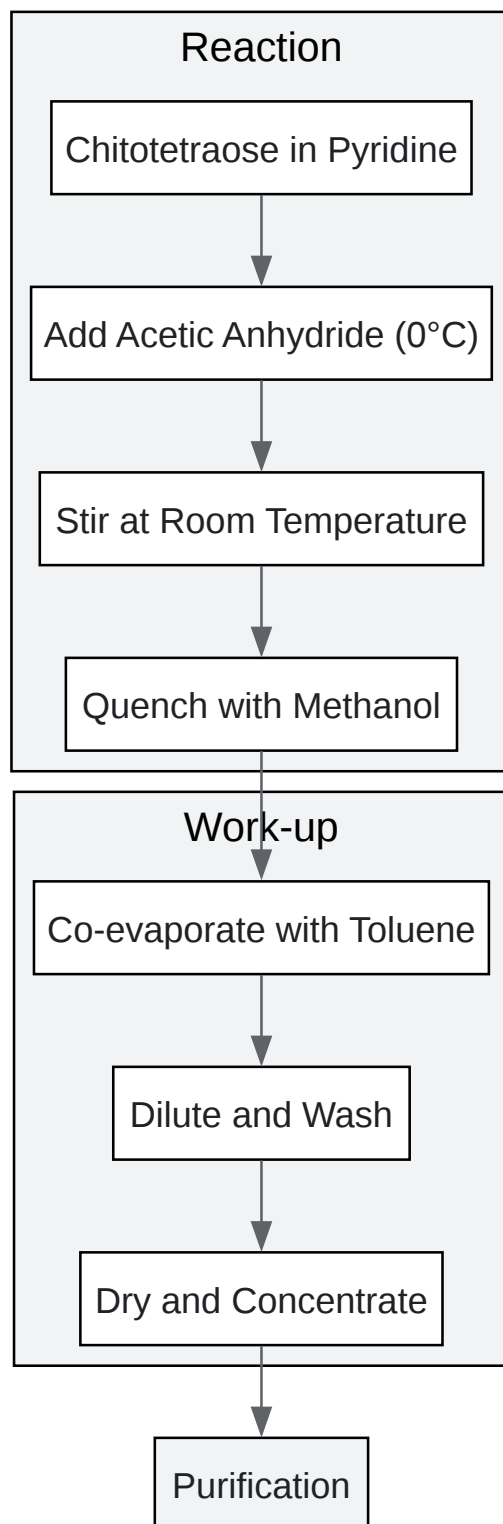
- Chitotetraose
- Acetic Anhydride (Ac₂O)
- Dry Pyridine
- Dry Dichloromethane (or Dry Ethyl Acetate)

- 1 M HCl
- Saturated aqueous NaHCO_3
- Brine
- Anhydrous Na_2SO_4 (or MgSO_4)
- Toluene
- Methanol (for quenching)

Procedure:

- Dissolve chitotetraose (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
- Cool the solution to 0°C in an ice bath.
- Add acetic anhydride (a sufficient excess to acetylate all hydroxyl and amino groups, typically 1.5-2.0 equivalents per group) to the solution dropwise.[\[4\]](#)
- Allow the reaction mixture to stir at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[\[6\]](#)
- Quench the reaction by the careful addition of dry methanol.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.[\[6\]](#)
- Dilute the residue with dichloromethane or ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO_3 , and brine.[\[4\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.[\[4\]](#)

Peracetylation of Chitotetraose Workflow



[Click to download full resolution via product page](#)

A simplified workflow for the peracetylation of chitotetraose.

Purification

The crude **Chitotetraose Tetradecaacetate** can be purified using standard chromatographic techniques.

Methodology:

- **Silica Gel Column Chromatography:** This is the most common method for purifying peracetylated carbohydrates.[6] A suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is used to elute the product from the silica gel, separating it from impurities and excess reagents.
- **Gel Filtration Chromatography:** For separation based on size and to remove smaller impurities, gel filtration chromatography can be employed.[3]

Analytical Methods

The structure and purity of the synthesized **Chitotetraose Tetradecaacetate** should be confirmed by a combination of spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** Proton NMR provides information on the number and chemical environment of the protons in the molecule. For peracetylated carbohydrates, characteristic signals for the anomeric protons and the acetyl methyl protons are expected.[7][8]
- **^{13}C NMR:** Carbon NMR is used to determine the number of non-equivalent carbons and to confirm the carbohydrate backbone and the presence of acetyl carbonyl and methyl carbons.[9]

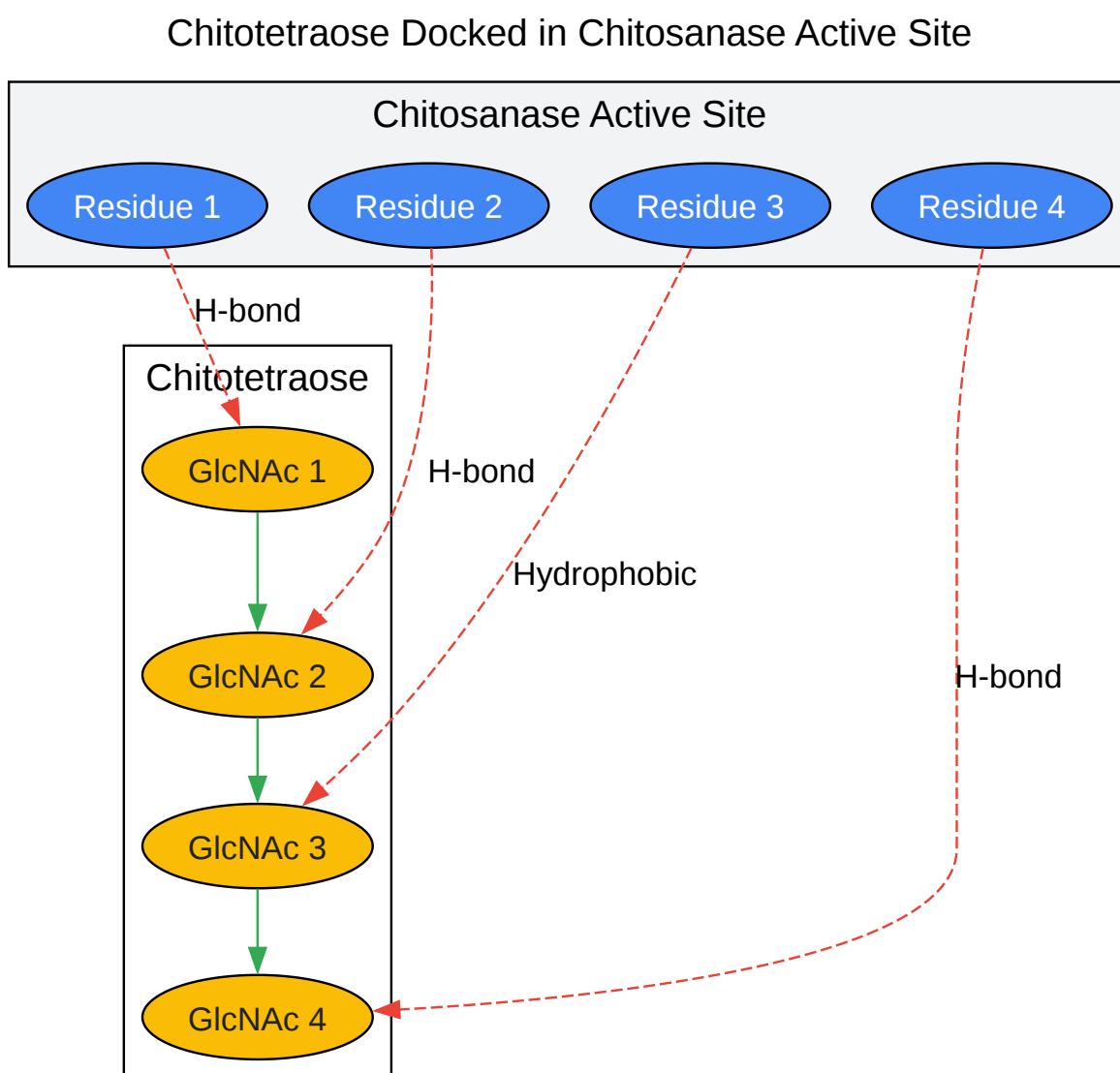
2.3.2. Mass Spectrometry (MS)

- **Electrospray Ionization (ESI-MS):** This technique is well-suited for the analysis of chitooligosaccharides and their derivatives.[10][11] It can be used to confirm the molecular weight of **Chitotetraose Tetradecaacetate** by observing the pseudomolecular ions (e.g., $[\text{M}+\text{Na}]^+$).

Biological Context and Visualization

Fully and partially acetylated chitooligosaccharides are of significant interest due to their diverse biological activities, including antifungal properties.[1][2] The interaction of these molecules with enzymes is crucial to their function and metabolism.

The following diagram illustrates the conceptual docking of a chitotetraose molecule into the substrate-binding cleft of a chitosanase enzyme, a key interaction in its biological processing.



[Click to download full resolution via product page](#)

Conceptual model of chitotetraose binding to a chitosanase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antifungal activity of chitooligosaccharides against the dermatophyte *Trichophyton rubrum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient ¹H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)₂ from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated ¹H NMR method for the determination of the degree of deacetylation of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ¹³C-n.m.r. studies of the acetylation sequences in partially N-deacetylated chitins (chitosans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a mass spectrometry method for the characterization of a series of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Chitotetraose Tetradecaacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140764#physicochemical-properties-of-chitotetraose-tetradecaacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com